1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Catalog No.
S1483235
CAS No.
2190-21-8
M.F
C₅₇H₁₀₀O₆
M. Wt
881.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

CAS Number

2190-21-8

Product Name

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate

Molecular Formula

C₅₇H₁₀₀O₆

Molecular Weight

881.4 g/mol

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27-

InChI Key

VVEBTVMJPTZDHO-WECKWCTPSA-N

Synonyms

OLL; USP Sesame Oil Related Compound A:

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (DLG) is a type of fat molecule called a triacylglycerol []. It has three fatty acid chains attached to a glycerol backbone. Specifically, DLG has two linoleic acid chains at the sn-1 and sn-2 positions and one oleic acid chain at the sn-3 position []. The "rac" in the name indicates that the glycerol backbone is not stereospecific. DLG is found naturally in ostrich and emu oils [] and the fat body of male bumblebees (Bombus lapidarius). Research suggests DLG may have potential applications in preserving apples [].


Molecular Structure Analysis

DLG's structure consists of a central glycerol molecule (C3H5OH)3, with three fatty acid chains attached via ester linkages. The two linoleic acid chains (C18H31COOH) are each 18 carbons long and have two double bonds (polyunsaturated). The oleic acid chain (C18H33COOH) is also 18 carbons long but has only one double bond (monounsaturated) []. The specific positioning of the fatty acids (sn-1, sn-2, and sn-3) is crucial for its properties.


Chemical Reactions Analysis

  • Hydrolysis: DLG can be broken down into its constituent fatty acids and glycerol by enzymes (lipases) or under acidic or basic conditions.

R1COOH.R2COOH.R3COOH-glycerol + 3H2O → R1COOH + R2COOH + R3COOH + glycerol (where R1, R2, R3 are fatty acid chains)

  • Oxidation: DLG can undergo oxidation, similar to other unsaturated fatty acids, forming peroxides and potentially degrading the molecule.

Physical And Chemical Properties Analysis

  • Melting point: Likely lower than most animal fats due to the presence of unsaturated fatty acids, which tend to have lower melting points.
  • Boiling point: High, likely exceeding 300°C, common for triglycerides.
  • Solubility: Low in water due to the nonpolar hydrocarbon chains, but likely soluble in organic solvents like chloroform or hexane.

A specific mechanism of action for DLG has not been extensively explored in scientific research. However, one study suggests it may reduce scald development on apples, possibly by acting as a moisture barrier on the fruit surface [].

  • Combustible: Like other fats, DLG is likely flammable and should be handled with care around heat or open flames.
  • Biocompatibility: Generally, triacylglycerols are non-toxic and biocompatible. However, further research is needed to confirm DLG's safety profile.

As a Sesame Oil Reference Standard

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL) is a well-characterized triacylglycerol serving as a reference standard for sesame oil. Its specific fatty acid composition mirrors the major component of sesame oil, making it a valuable tool for researchers analyzing and authenticating sesame oil samples. Studies have employed OLL to assess the quality and purity of sesame oil using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) [, ].

Potential Anti-tumor Properties

Research suggests that OLL may possess anti-tumor properties. In vitro studies have demonstrated that OLL can induce apoptosis (programmed cell death) in human cancer cell lines, including those derived from leukemia, breast, and colon cancers [, ]. However, further investigations are necessary to understand the underlying mechanisms of OLL's anti-tumor activity and its potential efficacy in vivo (within a living organism).

XLogP3

21

Dates

Modify: 2023-08-15

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